molecular formula C11H12N2O B1658784 (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one CAS No. 62136-38-3

(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one

Cat. No.: B1658784
CAS No.: 62136-38-3
M. Wt: 188.23
InChI Key: DBLKLOOHGTXRLT-RAXLEYEMSA-N
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Description

(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and phenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

Cyclopentanone+PhenylhydrazineThis compound\text{Cyclopentanone} + \text{Phenylhydrazine} \rightarrow \text{this compound} Cyclopentanone+Phenylhydrazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can serve as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Hydrazones are known for their potential antimicrobial, antiviral, and anticancer properties.

Industry

In material science, hydrazone derivatives are explored for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2-Phenylhydrazinylidene)cyclohexan-1-one: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    (2Z)-2-(2-Phenylhydrazinylidene)cycloheptan-1-one: Similar structure with a cycloheptane ring.

    (2Z)-2-(2-Phenylhydrazinylidene)cyclooctan-1-one: Similar structure with a cyclooctane ring.

Uniqueness

The uniqueness of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one lies in its specific ring size and the electronic properties conferred by the cyclopentane ring. These properties can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different ring sizes.

Properties

IUPAC Name

(2Z)-2-(phenylhydrazinylidene)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-4-7-10(11)13-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLKLOOHGTXRLT-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC2=CC=CC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/NC2=CC=CC=C2)/C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735184
Record name (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62136-38-3
Record name (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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